molecular formula C32H34N2O7 B12223792 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B12223792
M. Wt: 558.6 g/mol
InChI Key: WBRPLGYKMHLJHB-UHFFFAOYSA-N
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Description

1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound featuring multiple methoxy groups and a dibenzo[b,e][1,4]diazepine core

Preparation Methods

The synthesis of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves several steps:

    Starting Materials: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl intermediates.

    Formation of the Core Structure: These intermediates are then subjected to a series of condensation reactions to form the dibenzo[b,e][1,4]diazepine core.

    Final Steps:

Chemical Reactions Analysis

1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can be compared with other similar compounds:

Properties

Molecular Formula

C32H34N2O7

Molecular Weight

558.6 g/mol

IUPAC Name

5-acetyl-9-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O7/c1-18(35)34-24-10-8-7-9-22(24)33-23-13-20(19-11-12-26(37-2)27(15-19)38-3)14-25(36)30(23)31(34)21-16-28(39-4)32(41-6)29(17-21)40-5/h7-12,15-17,20,31,33H,13-14H2,1-6H3

InChI Key

WBRPLGYKMHLJHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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